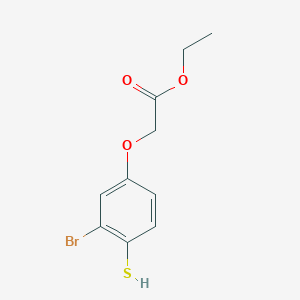
Ethyl (3-bromo-4-sulfanylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3-bromo-4-sulfanylphenoxy)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromo group, a sulfanyl group, and a phenoxy group attached to an ethyl acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-bromo-4-sulfanylphenoxy)acetate typically involves the esterification of 3-bromo-4-sulfanylphenol with ethyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an organic solvent like acetone or ethanol for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-bromo-4-sulfanylphenoxy)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxyacetates.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Scientific Research Applications
Ethyl (3-bromo-4-sulfanylphenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (3-bromo-4-sulfanylphenoxy)acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromo and sulfanyl groups can enhance its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Ethyl (3-bromo-4-sulfanylphenoxy)acetate can be compared with other similar compounds, such as:
Ethyl (4-bromophenoxy)acetate: Lacks the sulfanyl group, which may result in different reactivity and biological activity.
Ethyl (3-bromo-4-methylphenoxy)acetate: Contains a methyl group instead of a sulfanyl group, leading to variations in chemical properties and applications.
The uniqueness of this compound lies in the combination of the bromo and sulfanyl groups, which confer distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
648439-25-2 |
|---|---|
Molecular Formula |
C10H11BrO3S |
Molecular Weight |
291.16 g/mol |
IUPAC Name |
ethyl 2-(3-bromo-4-sulfanylphenoxy)acetate |
InChI |
InChI=1S/C10H11BrO3S/c1-2-13-10(12)6-14-7-3-4-9(15)8(11)5-7/h3-5,15H,2,6H2,1H3 |
InChI Key |
BYYVMHLOJLPNCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC(=C(C=C1)S)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















